molecular formula C20H34O4 B14239038 Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester CAS No. 557772-27-7

Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester

Cat. No.: B14239038
CAS No.: 557772-27-7
M. Wt: 338.5 g/mol
InChI Key: CXKANZAMPQTLBJ-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is a chemical compound with the molecular formula C20H34O4 It is an ester derivative of butanedioic acid, featuring two cyclohexyl groups and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous reactors and efficient separation techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base solutions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Hydrolysis: Butanedioic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing butanedioic acid, which can participate in various biochemical pathways. The cyclohexyl groups may also influence the compound’s interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, diethyl ester: A simpler ester derivative of butanedioic acid with only ethyl groups.

    Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Contains hydroxyl groups in addition to ester groups.

Uniqueness

Butanedioic acid, 2,3-dicyclohexyl-, diethyl ester is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

557772-27-7

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

diethyl 2,3-dicyclohexylbutanedioate

InChI

InChI=1S/C20H34O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h15-18H,3-14H2,1-2H3

InChI Key

CXKANZAMPQTLBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)C(=O)OCC

Origin of Product

United States

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